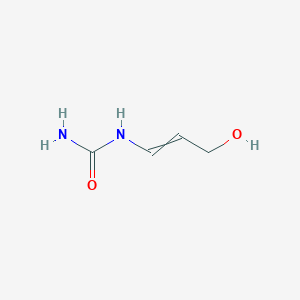
N-(3-Hydroxyprop-1-en-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxyprop-1-en-1-yl)urea is a chemical compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
N-(3-Hydroxyprop-1-en-1-yl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and aqueous environments, promoting high yields and chemical purity.
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in large-scale manufacturing . The scalability of the synthesis method ensures that the compound can be produced in large quantities to meet commercial demands.
化学反应分析
Types of Reactions
N-(3-Hydroxyprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
N-(3-Hydroxyprop-1-en-1-yl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for developing new drugs and treatments.
Industry: This compound is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
作用机制
The mechanism by which N-(3-Hydroxyprop-1-en-1-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-Hydroxyprop-1-en-1-yl)urea include other urea derivatives such as N,N’-disubstituted ureas and N,N,N’-trisubstituted ureas . These compounds share structural similarities but differ in their functional groups and properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
138846-85-2 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC 名称 |
3-hydroxyprop-1-enylurea |
InChI |
InChI=1S/C4H8N2O2/c5-4(8)6-2-1-3-7/h1-2,7H,3H2,(H3,5,6,8) |
InChI 键 |
PBIUPWGQXGQLCY-UHFFFAOYSA-N |
规范 SMILES |
C(C=CNC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




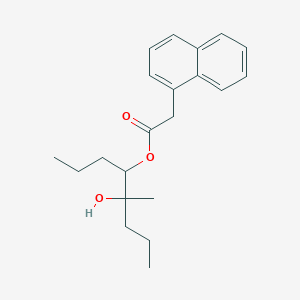

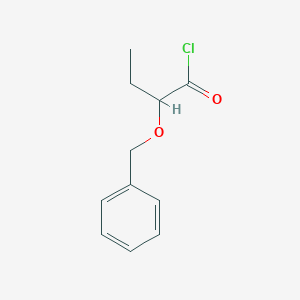
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
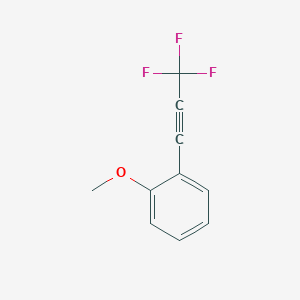
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

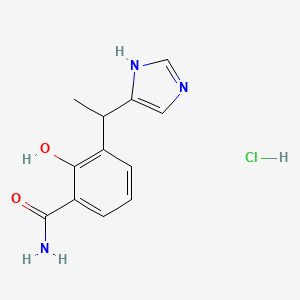
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
